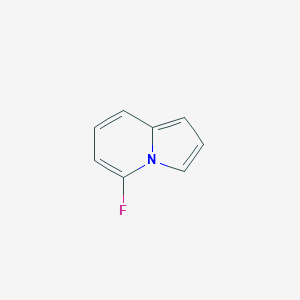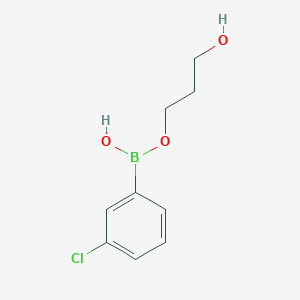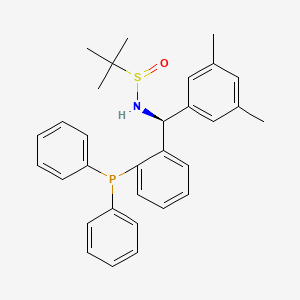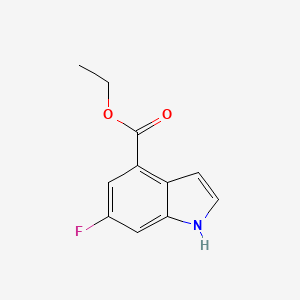
2-(Piperazin-1-yl)pyridin-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-1-yl)pyridin-4-ol hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 2-(Piperazin-1-yl)pyridin-4-ol hydrochloride can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and results in the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that can be used to synthesize a variety of piperazine derivatives . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(Piperazin-1-yl)pyridin-4-ol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenated compounds as reactants. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(Piperazin-1-yl)pyridin-4-ol hydrochloride has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it is used in the study of enzyme inhibition and receptor bindingIn industry, it is used in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)pyridin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Properties
CAS No. |
1430196-99-8 |
|---|---|
Molecular Formula |
C9H14ClN3O |
Molecular Weight |
215.68 g/mol |
IUPAC Name |
2-piperazin-1-yl-1H-pyridin-4-one;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c13-8-1-2-11-9(7-8)12-5-3-10-4-6-12;/h1-2,7,10H,3-6H2,(H,11,13);1H |
InChI Key |
VJWDFVIMFYTMCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=O)C=CN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



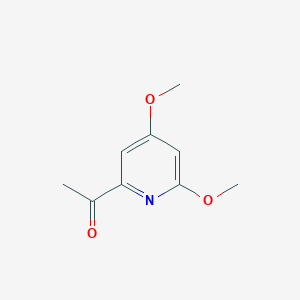
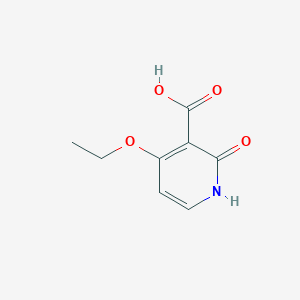

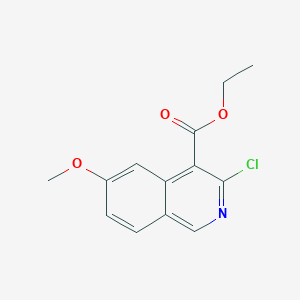
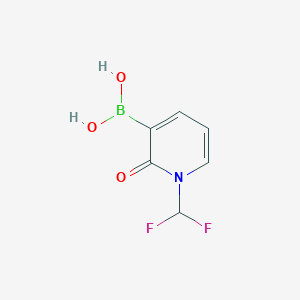
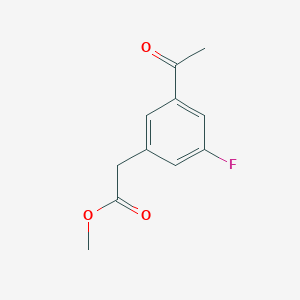
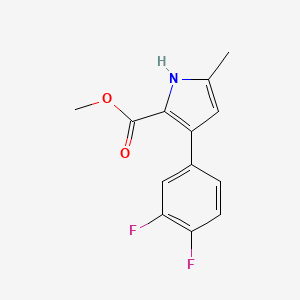
![(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)
![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)
